Tetramethyl-d12-ammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tetramethyl-d12-ammonium bromide, with the chemical formula and CAS Number 284474-82-4, is a deuterated quaternary ammonium salt. This compound consists of a central nitrogen atom bonded to four methyl groups, all of which are deuterated. The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in various scientific applications, especially in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. The molecular weight of tetramethyl-d12-ammonium bromide is approximately 184.16 g/mol .

The mechanism of action of TMAB-d12 depends on the specific research application. Due to its positive charge and ability to interact with various molecules, it can be used in studies of:

- Micelle formation : TMAB can act as a surfactant, forming micelles in water. Deuteration can be useful in studying micelle dynamics using NMR [].

- Interaction with membranes : TMAB can interact with cell membranes, and deuteration can help study these interactions using spectroscopic techniques [].

- Protein interactions : TMAB can interact with proteins, and deuteration can be useful for protein structure determination using NMR.

NMR Spectroscopy:

Tetramethyl-d12-ammonium bromide (TMAB-d12) is a valuable internal standard used in Nuclear Magnetic Resonance (NMR) spectroscopy []. Due to its high symmetry and lack of interfering proton signals, TMAB-d12 produces a single, sharp peak in the deuterium (²H) NMR spectrum, making it an ideal reference for chemical shift calibration []. Additionally, the twelve deuterium atoms in TMAB-d12 provide a strong lock signal, crucial for maintaining spectrometer stability during long acquisition times [].

Deuterium Labeling and Isotope Tracing:

TMAB-d12 serves as a convenient source of deuterium (²H) for deuterium labeling experiments. Deuterium labeling involves replacing specific hydrogen (¹H) atoms in a molecule with deuterium atoms. This technique offers several advantages in various scientific applications, including:

- Studying reaction mechanisms: By selectively incorporating deuterium into a molecule, researchers can track the movement of specific atoms during a chemical reaction, providing valuable insights into reaction mechanisms [].

- Monitoring metabolic pathways: Deuterium labeling can be used to trace the fate of molecules within an organism, aiding in understanding metabolic pathways and identifying potential drug targets [].

- Enhancing NMR sensitivity: Deuterium labeling can simplify complex NMR spectra by removing overlapping signals from protons, improving the sensitivity and resolution of the analysis [].

Synthesis of Deuterated Compounds:

TMAB-d12 can be employed as a methylating agent in the synthesis of deuterated compounds. The highly reactive methyl groups (CD₃) of TMAB-d12 can be readily transferred to other molecules, introducing deuterium atoms at specific positions. This method is particularly useful for preparing deuterated building blocks for further synthetic applications [].

- Nucleophilic Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium derivatives.

- Hydrolysis: In the presence of water, it can hydrolyze to form tetramethyl-d12-ammonium hydroxide and hydrobromic acid.

- Formation of Complexes: It can form complexes with various anions or cations, which may alter its solubility and reactivity.

Tetramethyl-d12-ammonium bromide can be synthesized using various methods:

- Alkylation of Ammonia: A common method involves the alkylation of ammonia with deuterated methyl iodide or deuterated methyl sulfate in a suitable solvent under basic conditions.

- Quaternization Reaction: Reacting tetramethylammonium hydroxide with hydrobromic acid can also yield tetramethyl-d12-ammonium bromide.

- Ion Exchange Methods: This involves exchanging a non-deuterated ammonium salt with a deuterated source to obtain the desired product.

These methods ensure high purity and yield of the final compound .

Tetramethyl-d12-ammonium bromide has several applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: Used as a reference standard due to its unique isotopic labeling.

- Isotopic Labeling in Chemical Research: Facilitates tracking reactions and mechanisms in organic synthesis.

- Biological Studies: Investigated for its potential use in drug formulation and delivery systems due to its membrane-active properties .

Studies on tetramethyl-d12-ammonium bromide's interactions primarily focus on its behavior in biological systems and its ability to form complexes. It has been shown to interact with phospholipid membranes, which may influence cell permeability and drug delivery efficiency. Additionally, research into its interactions with various anions and cations highlights its potential as a phase transfer catalyst in organic synthesis .

Several compounds share structural similarities with tetramethyl-d12-ammonium bromide. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tetramethylammonium bromide | 74-95-3 | Non-deuterated version; widely used as a surfactant. |

| Tetraethylammonium bromide | 54-28-4 | Larger ethyl groups; different solubility properties. |

| Trimethyl-d9-ammonium bromide | 3001-51-0 | Deuterated at three positions; used in similar studies. |

Tetramethyl-d12-ammonium bromide is unique due to its complete deuteration at all methyl groups, providing distinct advantages in isotopic studies compared to other similar compounds .

Molecular Structure and Composition

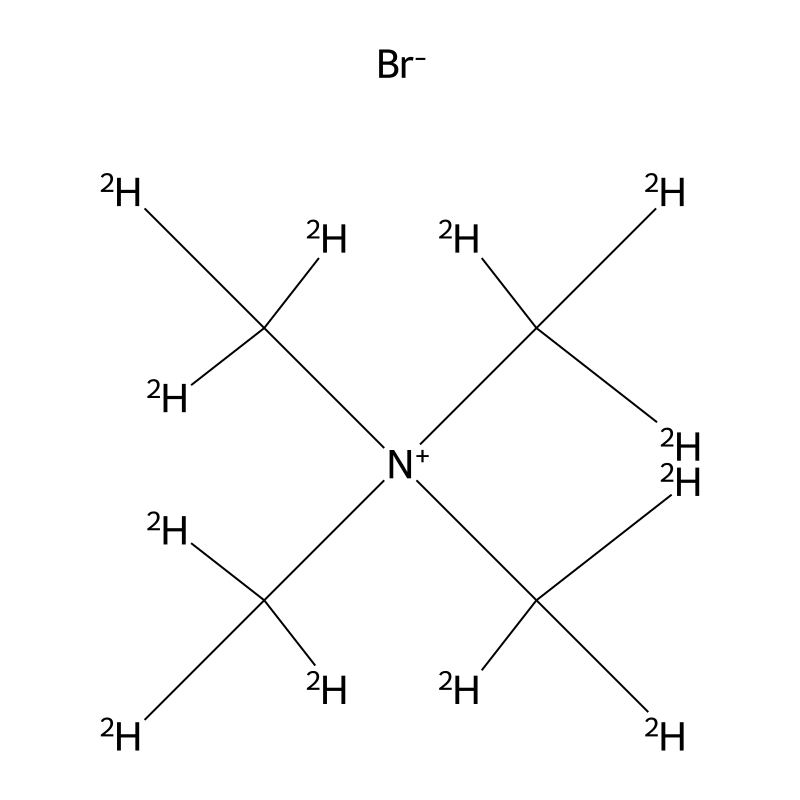

Tetramethyl-d12-ammonium bromide is a deuterated quaternary ammonium salt comprising a positively charged tetramethylammonium cation and a bromide anion [1]. The compound represents the fully deuterated analog of tetramethylammonium bromide, where all twelve hydrogen atoms in the four methyl groups have been replaced with deuterium isotopes [2]. The central nitrogen atom maintains a tetrahedral coordination geometry with four methyl groups attached through covalent bonds [1]. Each methyl group contains three deuterium atoms, resulting in the molecular formula C4D12BrN [3].

The quaternary ammonium structure is stabilized by the permanent positive charge on the nitrogen center, which lacks lone pairs due to its complete coordination with four carbon-containing substituents [1]. The bromide anion serves as the counterion, maintaining overall electrical neutrality of the compound [2]. The deuterium substitution creates a stable isotopically labeled compound that retains the same chemical behavior as its protium analog while exhibiting distinct physical properties due to the increased atomic mass [4].

Structural Formula: (CD3)4N+Br-

The structural formula of tetramethyl-d12-ammonium bromide is represented as (CD3)4N+Br-, explicitly showing the deuterium substitution in all methyl positions [1] [5]. This notation clearly indicates the ionic nature of the compound, with the quaternary ammonium cation bearing a formal positive charge and the bromide anion carrying a negative charge [1]. The formula emphasizes the complete deuteration pattern, where each of the four methyl groups attached to the central nitrogen atom contains three deuterium atoms instead of the corresponding hydrogen atoms found in the non-deuterated analog [2] [5].

The linear formula representation follows the standard convention for quaternary ammonium salts, with the cationic portion preceding the anionic component [1]. The deuterium atoms are specifically designated as "D" to distinguish them from regular hydrogen, highlighting the isotopic substitution that defines this compound's unique characteristics [5] [6].

Physical Properties

Melting Point (>300°C)

Tetramethyl-d12-ammonium bromide exhibits a melting point greater than 300°C, consistent with its quaternary ammonium salt structure [1] [5]. This high melting point reflects the strong ionic interactions between the tetramethylammonium cations and bromide anions within the crystal lattice [1]. The ionic nature of the compound contributes to its thermal stability, requiring significant energy input to overcome the electrostatic forces maintaining the solid-state structure [5].

The melting behavior is characteristic of quaternary ammonium bromide salts, where the combination of ionic bonding and the bulky tetramethylammonium cation creates a stable crystalline arrangement [7]. The deuterium substitution does not significantly alter the melting point compared to the non-deuterated analog, indicating that isotopic effects have minimal impact on the thermal decomposition temperature [1] [7].

Solubility Profile

Tetramethyl-d12-ammonium bromide demonstrates good solubility in water, a characteristic shared with other quaternary ammonium salts [1] [3]. The compound's ionic nature facilitates dissolution in polar solvents through ion-dipole interactions with water molecules [1]. The quaternary ammonium cation exhibits hydrophilic properties due to its charged nature, promoting solubility in aqueous media [3].

The solubility behavior extends to other polar solvents, though specific quantitative data for the deuterated compound may vary slightly from the non-deuterated analog due to subtle differences in solvation energies [8]. The bromide anion contributes to the overall solubility profile through its ability to form hydrogen bonds with protic solvents [1]. The deuterated methyl groups retain similar polarity characteristics to their protium counterparts, maintaining the compound's general solubility properties [2].

Crystalline Structure

The crystalline structure of tetramethyl-d12-ammonium bromide follows typical patterns observed in quaternary ammonium halide salts [9]. The compound adopts a crystal arrangement where the tetramethylammonium cations and bromide anions are organized in a three-dimensional lattice structure stabilized by electrostatic interactions [9]. The deuterated methyl groups maintain tetrahedral geometry around the central nitrogen atom, similar to the non-deuterated analog [1].

Crystal packing is influenced by the size and shape of the quaternary ammonium cation, with the four methyl groups creating steric requirements that affect the overall lattice parameters [9]. The bromide anions occupy positions that maximize favorable ionic interactions while minimizing repulsive forces between like charges [9]. Deuterium substitution may introduce subtle changes in lattice parameters due to the slightly different vibrational properties of deuterium compared to hydrogen, though the overall crystal structure remains fundamentally unchanged [10] [11].

Chemical Identifiers

CAS Registry Number: 284474-82-4

The Chemical Abstracts Service (CAS) Registry Number for tetramethyl-d12-ammonium bromide is 284474-82-4 [1] [2] [3]. This unique identifier distinguishes the deuterated compound from its non-deuterated analog, which carries the CAS number 64-20-0 [12] [13]. The CAS registry system assigns distinct numbers to isotopically labeled compounds, recognizing the significance of isotopic substitution in chemical identification and regulatory purposes [1] [14].

The CAS number 284474-82-4 is officially registered and widely used in scientific literature, commercial databases, and regulatory documentation to ensure precise identification of this specific deuterated quaternary ammonium salt [3] [15]. This numerical identifier facilitates accurate communication among researchers, suppliers, and regulatory agencies when referring to the deuterated compound [1] [14].

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tetramethyl-d12-ammonium bromide follows systematic naming conventions for deuterated quaternary ammonium compounds [2] [16]. The official IUPAC name is N,N,N-tris(2H3)methylmethanaminium bromide, which explicitly indicates the deuterium substitution pattern [2]. Alternative IUPAC representations include tetrakis(trideuteriomethyl)azanium bromide, emphasizing the four deuterated methyl groups attached to the nitrogen center [16] [4].

The nomenclature system incorporates isotopic notation (2H3) to specify the presence of three deuterium atoms in each methyl group [2]. This systematic approach ensures unambiguous identification of the compound's isotopic composition while maintaining consistency with international chemical naming standards [2] [16]. The "azanium" designation reflects the quaternary ammonium character of the nitrogen-containing cation [16].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for tetramethyl-d12-ammonium bromide is: InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3 [1] [5]. This notation explicitly defines the molecular connectivity and isotopic composition, with the "/i1D3,2D3,3D3,4D3" segment specifying the deuterium substitution at all four methyl carbon positions [1]. The InChI Key is DDFYFBUWEBINLX-KXWZVCIVSA-M, providing a condensed hash representation for database searches [1] [5].

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is [2H]C([2H])([2H])N+(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] [1] [5]. This representation explicitly shows each deuterium atom as [2H] to distinguish it from regular hydrogen, providing a clear linear notation of the molecular structure including the ionic charges [1] [6]. The SMILES format facilitates computational analysis and database storage while maintaining complete structural information [5].

Comparative Physical Properties with Non-deuterated Analog

The physical properties of tetramethyl-d12-ammonium bromide exhibit measurable differences from its non-deuterated analog due to isotopic effects [10] [17]. The most significant difference is the molecular weight, with the deuterated compound having a molecular weight of 166.12 g/mol compared to 154.05 g/mol for tetramethylammonium bromide [1] [7]. This 12.07 g/mol difference corresponds exactly to the replacement of twelve hydrogen atoms with deuterium isotopes [2] [18].

| Property | Tetramethyl-d12-ammonium bromide | Tetramethylammonium bromide (non-deuterated) |

|---|---|---|

| CAS Registry Number | 284474-82-4 [1] | 64-20-0 [12] |

| Molecular Formula | C4D12BrN [2] | C4H12BrN [7] |

| Molecular Weight (g/mol) | 166.12 [1] | 154.05 [7] |

| Melting Point (°C) | >300 [1] | >300 [7] |

| Physical Form | White solid [1] | White crystalline powder [7] |

| Isotopic Purity | 98-99 atom % D [1] [14] | N/A |

| Chemical Purity | min 98% [14] | 97.5-99% [19] |

| Water Solubility | Soluble [1] | Soluble (55 g/100g H2O at 20°C) [8] |

Both compounds maintain similar melting points above 300°C, indicating that deuterium substitution does not significantly affect the thermal stability of the ionic lattice [1] [7]. The crystalline structure and general solubility characteristics remain comparable, though subtle differences in solvation energies may occur due to the altered vibrational modes of deuterium bonds [10] [17]. The deuterated compound exhibits enhanced chemical stability in certain analytical applications due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [17] [20].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant